5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
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Overview
Description
5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a chromenyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenyl Group: The chromenyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a cyclization reaction involving an amine and a suitable carbonyl compound.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be attached through a coupling reaction, such as Suzuki coupling, using a boronic acid derivative and a halogenated precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors, modulating biological pathways and cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-oxo-2-phenyl-3,4-dihydro-2H-chromen-7-yl beta-D-glucopyranoside: A structural derivative of carbohydrates with similar chromenyl features.
5-(6-substituted phenyl-2H-chromen-3-yl)-oxazoles: Compounds synthesized using Suzuki coupling conditions with various substituted boronic acids.
Uniqueness
5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is unique due to the presence of the trifluoromethylphenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H15F3N2O4 |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
5-oxo-N-(2-oxochromen-6-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H15F3N2O4/c22-21(23,24)14-2-1-3-16(10-14)26-11-13(9-18(26)27)20(29)25-15-5-6-17-12(8-15)4-7-19(28)30-17/h1-8,10,13H,9,11H2,(H,25,29) |
InChI Key |
VHFGZNUQCIPMBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Origin of Product |
United States |
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